N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-13-9-15(23)5-8-18(13)25-19(27)10-26-12-24-20-17(11-30-21(20)22(26)28)14-3-6-16(29-2)7-4-14/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPKYXYQTBZBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that it inhibits key signaling pathways involved in cancer cell proliferation and survival, particularly targeting the VEGFR-2 and AKT pathways. These pathways are crucial for tumor growth and metastasis.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (e.g., S phase), thereby inhibiting cell division and proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the anticancer activity of this compound:
| Cell Line | IC50 (µM) | Mechanism | Comments |
|---|---|---|---|
| HepG2 (liver cancer) | 4.60 | AKT-1 inhibition | Significant apoptosis induction |
| PC-3 (prostate cancer) | 6.96 | VEGFR-2 inhibition | Cell cycle arrest observed |
| MCF-7 (breast cancer) | 5.30 | Apoptosis via caspase activation | Selective toxicity against cancer cells |
Case Studies
- Study on HepG2 Cells : Treatment with the compound led to a significant increase in active caspase-3 levels, indicating enhanced apoptotic activity compared to controls. Flow cytometry analysis revealed a notable accumulation of cells in the S phase, suggesting effective cell cycle modulation.
- PC-3 Cell Line Evaluation : In this study, the compound demonstrated potent inhibitory effects on cell proliferation with an IC50 value significantly lower than many standard chemotherapeutics. The mechanism involved both apoptosis induction and inhibition of critical growth factor receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
